

# The Origin of Pseudolaric Acid B: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pseudolarifuroic acid*

Cat. No.: B15140239

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

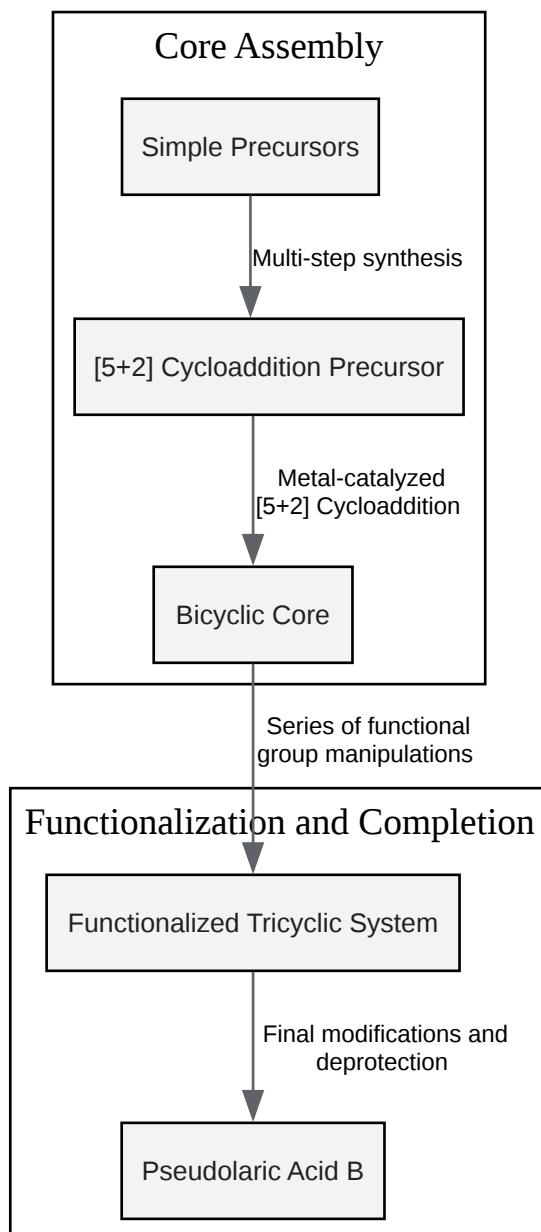
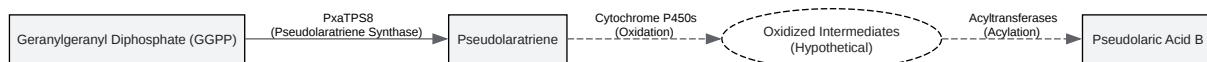
## Abstract

Pseudolaric Acid B (PAB) is a structurally complex diterpenoid that has garnered significant interest in the scientific community due to its potent and diverse biological activities, including antifungal, anti-angiogenic, and anticancer properties. This technical guide provides an in-depth exploration of the origins of Pseudolaric Acid B, detailing both its natural biosynthesis in the golden larch tree, *Pseudolarix amabilis*, and its multifaceted total chemical synthesis. This document outlines the known steps in the biosynthetic pathway, presents detailed experimental protocols for its isolation from natural sources and for one of the successful total chemical syntheses, and tabulates key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex processes involved in obtaining this promising therapeutic agent.

## Introduction

Pseudolaric Acid B is a natural product isolated from the root and trunk bark of the golden larch tree, *Pseudolarix amabilis* (also known as *Pseudolarix kaempferi*).<sup>[1][2][3][4]</sup> This deciduous conifer is native to southeastern China, where its bark, known as "Tu-Jin-Pi" or "Cortex pseudolaricis," has been a staple in Traditional Chinese Medicine (TCM) for centuries, primarily for the treatment of fungal skin infections.<sup>[1][4]</sup> PAB has been identified as one of the principal bioactive constituents responsible for the therapeutic effects of this traditional remedy.<sup>[4][5]</sup>

Structurally, Pseudolaric Acid B is a compact tricyclic diterpene acid with the molecular formula C<sub>23</sub>H<sub>28</sub>O<sub>8</sub>.<sup>[4][6]</sup> Its intricate architecture and potent biological activities have made it a compelling target for both natural product chemists and pharmacologists. This guide delves into the dual origins of this fascinating molecule: its creation within a living organism and its construction in the laboratory.



## Natural Origin and Biosynthesis

The natural production of Pseudolaric Acid B occurs within the tissues of the golden larch tree. Like other diterpenes in the Pinaceae family, its biosynthesis originates from fundamental precursor molecules.

## Biosynthetic Pathway

The biosynthesis of Pseudolaric Acid B begins with the universal precursor for diterpenes, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) and mevalonate (MEV) pathways.<sup>[1]</sup> The first committed step in the formation of the unique carbon skeleton of PAB has been elucidated and involves the enzymatic conversion of GGPP to a bicyclic diterpene intermediate named pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8).<sup>[2]</sup>

While the initial cyclization step is known, the subsequent downstream modifications that convert pseudolaratriene into the final, biologically active Pseudolaric Acid B are not yet fully characterized. It is hypothesized that a series of oxidation and acylation reactions, likely catalyzed by cytochrome P450 monooxygenases and acyltransferases, are required to install the various functional groups present in the mature molecule.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pnas.org \[pnas.org\]](https://www.pnas.org)
- 2. Formal Synthesis of Pseudolaric Acid B - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- 4. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- 5. Acyltransferases in Bacteria - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://www.ncbi.nlm.nih.gov)
- 6. [researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [The Origin of Pseudolaric Acid B: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15140239#what-is-the-origin-of-pseudolaric-acid-b\]](https://www.benchchem.com/product/b15140239#what-is-the-origin-of-pseudolaric-acid-b)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)